molecular formula C8H8ClNO3 B6254690 2-(2-chloro-6-methoxypyridin-3-yl)acetic acid CAS No. 1227607-82-0

2-(2-chloro-6-methoxypyridin-3-yl)acetic acid

Cat. No.: B6254690
CAS No.: 1227607-82-0
M. Wt: 201.61 g/mol
InChI Key: AVVUFZKUOWCEPL-UHFFFAOYSA-N
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Description

2-(2-chloro-6-methoxypyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methoxy group attached to the pyridine ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-chloro-6-methoxypyridine as a starting material, which is then reacted with acetic anhydride under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-(2-chloro-6-methoxypyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-methoxypyridin-3-yl)acetic acid is unique due to the presence of both chloro and methoxy groups on the pyridine ring, along with the acetic acid moiety. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

1227607-82-0

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-(2-chloro-6-methoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8ClNO3/c1-13-6-3-2-5(4-7(11)12)8(9)10-6/h2-3H,4H2,1H3,(H,11,12)

InChI Key

AVVUFZKUOWCEPL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)CC(=O)O)Cl

Purity

95

Origin of Product

United States

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